8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine
Overview
Description
8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine, also known as 8-methanesulfonyl-3,8-diazabicyclo[3.2.1]octane, is a compound with the molecular formula C7H14N2O2S . This compound is a part of the class of organic compounds known as azabicyclo[3.2.1]octanes .
Synthesis Analysis
The synthesis of 8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine and similar compounds often involves complex reactions. For instance, one approach involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers . Another method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .Molecular Structure Analysis
The molecular structure of 8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine is characterized by a bicyclic framework that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring . The compound has an average mass of 190.263 Da and a monoisotopic mass of 190.077591 Da .Chemical Reactions Analysis
Amines, such as 8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine, can undergo a variety of chemical reactions. For example, primary and secondary amines can be alkylated by reaction with a primary alkyl halide . Amines can also be converted into alkenes by an elimination reaction, such as the Hofmann elimination .Scientific Research Applications
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2-Azabicyclo[3.2.1]octane Scaffold: Synthesis and Applications
- Summary: 2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery. This core has been applied as a key synthetic intermediate in several total syntheses .
- Methods: The synthetic approaches to access this bicyclic architecture involve various chemical reactions, including epoxide ring opening with ammonia followed by subsequent nucleophilic attack of the amine to the ester .
- Results: The 2-azabicyclo[3.2.1]octane system has gained significant interest in the past decades due to its synthetic and pharmacological potential .
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Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes
- Summary: Organocatalysis has been applied to the synthesis of many natural products and structures, including the bicyclo[3.2.1]octane framework .
- Methods: The synthesis of the bicyclo[3.2.1]octane framework involves organocatalysis, a type of catalysis in which the catalysts are organic compounds .
- Results: The use of organocatalysis reduces the residues and ecological impact, making it an environmentally friendly approach .
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2-Azabicyclo[3.2.1]octane Scaffold: Synthesis and Applications
- Summary: 2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery. This core has been applied as a key synthetic intermediate in several total syntheses .
- Methods: The synthetic approaches to access this bicyclic architecture involve various chemical reactions, including epoxide ring opening with ammonia followed by subsequent nucleophilic attack of the amine to the ester .
- Results: The 2-azabicyclo[3.2.1]octane system has gained significant interest in the past decades due to its synthetic and pharmacological potential .
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes
- Summary: Organocatalysis has been applied to the synthesis of many natural products and structures, including the bicyclo[3.2.1]octane framework .
- Methods: The synthesis of the bicyclo[3.2.1]octane framework involves organocatalysis, a type of catalysis in which the catalysts are organic compounds .
- Results: The use of organocatalysis reduces the residues and ecological impact, making it an environmentally friendly approach .
Future Directions
The future directions for the study and application of 8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine and similar compounds could involve further exploration of their synthetic methodologies, potential applications in drug discovery, and their role as key synthetic intermediates in total synthesis .
properties
IUPAC Name |
8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-13(11,12)10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTCMYLESNOTNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696325 | |
Record name | 8-(Methanesulfonyl)-8-azabicyclo[3.2.1]octan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine | |
CAS RN |
1249024-78-9 | |
Record name | 8-(Methanesulfonyl)-8-azabicyclo[3.2.1]octan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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